Hydrogentellurate

Description

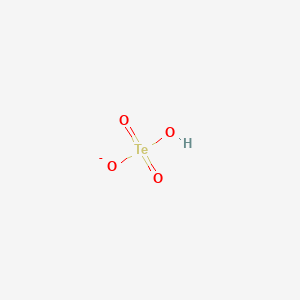

Structure

2D Structure

Properties

Molecular Formula |

HO4Te- |

|---|---|

Molecular Weight |

192.6 g/mol |

IUPAC Name |

hydrogen tellurate |

InChI |

InChI=1S/H2O4Te/c1-5(2,3)4/h(H2,1,2,3,4)/p-1 |

InChI Key |

XHGGEBRKUWZHEK-UHFFFAOYSA-M |

Canonical SMILES |

O[Te](=O)(=O)[O-] |

Origin of Product |

United States |

Synthesis and Mechanistic Formation Pathways of Hydrogentellurate Compounds

Methodologies for the Chemical Preparation of Hydrogentellurate Species and Precursors

The preparation of this compound compounds can be achieved through several distinct chemical routes, each starting from different tellurium-containing precursors. These methods range from reactions in aqueous solutions to high-temperature solid-state and hydrothermal techniques.

Solution-based methods are common for preparing tellurates and their this compound derivatives. These routes typically involve the oxidation of tellurium(IV) species to the tellurium(VI) state.

Oxidation of Tellurous Acid: Tellurous acid (H₂TeO₃), which can be formed by the hydrolysis of tellurium dioxide (TeO₂), serves as a key precursor. wikipedia.orgwikipedia.org Powerful oxidizing agents are required to convert the Te(IV) in tellurous acid to Te(VI). Common oxidants include hydrogen peroxide, chromium trioxide, and lead dioxide. wikipedia.orgatomistry.com For instance, oxidation with hydrogen peroxide in an aqueous solution yields the tellurate (B1236183) ion. wikipedia.org Another effective method involves the oxidation of tellurous acid with chromic acid, followed by concentration and precipitation of the resulting telluric acid with nitric acid. ajsonline.org

Oxidation of Alkali Tellurites: Alkali tellurites, such as sodium tellurite (B1196480) (Na₂TeO₃) or potassium tellurite (K₂TeO₃), can be oxidized in solution to form alkali tellurates. sciencemadness.org Hydrogen peroxide is a particularly effective oxidizing agent for this conversion. atomistry.comajsonline.org Berzelius demonstrated that passing chlorine gas into an alkaline solution of a tellurite also results in the formation of a tellurate. ajsonline.org Once the tellurate salt is formed, the free telluric acid can be liberated, for example, by precipitation as barium tellurate and subsequent treatment with sulfuric acid. atomistry.com The resulting telluric acid can then be reacted with a stoichiometric amount of a base to produce the desired this compound salt.

A summary of common solution-based oxidation reactions is provided below.

Interactive Table 1: Solution-Based Synthesis of Telluric Acid/Tellurates| Precursor | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Tellurous Acid (H₂TeO₃) | Hydrogen Peroxide (H₂O₂) | Tellurate (TeO₄²⁻) | wikipedia.org |

| Tellurous Acid (H₂TeO₃) | Chromium Trioxide (CrO₃) | Telluric Acid (Te(OH)₆) | atomistry.comajsonline.org |

| Alkali Tellurite | Hydrogen Peroxide (H₂O₂) | Alkali Tellurate | atomistry.comajsonline.org |

| Alkali Tellurite | Chlorine (Cl₂) in alkali | Alkali Tellurate | ajsonline.org |

| Tellurium Dioxide (TeO₂) | Potassium Nitrate (B79036) (KNO₃) | Potassium Tellurate | atomistry.com |

Solid-state synthesis involves the reaction of solid precursors at elevated temperatures. wikipedia.org This method can be used to produce anhydrous salts. In the context of tellurates, this can involve fusing tellurium dioxide with an oxidizing agent like potassium nitrate or potassium chlorate (B79027) to produce a tellurate salt. atomistry.com A general approach for preparing this compound salts via this method would involve the high-temperature reaction of a metal oxide or carbonate with tellurium trioxide or telluric acid. The reactants are typically finely ground and heated to a temperature that allows for ionic diffusion between the neighboring particles. wikipedia.org For instance, zirconyl carbonate has been used as a precursor in solid-state reactions to synthesize nanocrystalline materials. researchgate.net

Hydrothermal and solvothermal synthesis are versatile methods for producing crystalline materials, including tellurium oxyanions. sigmaaldrich.cnwikipedia.org These techniques involve chemical reactions in a solvent (water for hydrothermal, non-aqueous for solvothermal) within a sealed vessel (autoclave) at temperatures above the solvent's boiling point. sigmaaldrich.cnwikipedia.org

These methods have been successfully employed to synthesize specific this compound compounds. researchgate.netresearchgate.net For example, zirconyl this compound (ZrO(HTeO₄)₂·4H₂O) and hafnium this compound (Hf(HTeO₄)₄·8H₂O) have been prepared using these techniques. researchgate.net The synthesis of other metal tellurites and tellurates under hydrothermal conditions, such as Ba₃PbTe₆O₁₆ and Na₂Pb₉(μ₆-O)₂(Te₂O₁₀)₂, has also been reported, demonstrating the utility of this method for accessing various tellurium oxyanions. rsc.org The morphology and crystallinity of the final product can be controlled by adjusting parameters like temperature, pressure, and precursor concentration. sigmaaldrich.cn

Interactive Table 2: Examples of Hydrothermally Synthesized Hydrogentellurates

| Compound | Formula | Synthesis Conditions | Reference |

|---|---|---|---|

| Zirconyl this compound | ZrO(HTeO₄)₂·4H₂O | Hydrothermal | researchgate.netresearchgate.net |

| Hafnium this compound | Hf(HTeO₄)₄·8H₂O | Hydrothermal | researchgate.netresearchgate.net |

Tellurium halides, particularly tellurium tetrachloride (TeCl₄), serve as useful precursors for hydrogentellurates. While the direct hydrolysis of TeCl₄ yields tellurous acid (H₂TeO₃), a subsequent oxidation step is necessary to achieve the Te(VI) state of this compound. maynoothuniversity.ie

A more direct and efficient route involves the oxidation of a tellurium halide precursor with a strong oxidizing agent. A highly pure form of telluric acid can be obtained by oxidizing tellurium tetrachloride with chloric acid (HClO₃). atomistry.comthieme-connect.de This method provides an almost theoretical yield. atomistry.com The telluric acid produced can then be carefully neutralized to form this compound salts. The synthesis of TeCl₄ itself is straightforward, typically achieved by the direct chlorination of elemental tellurium. thieme-connect.dewikipedia.org

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for controlling the synthesis of this compound compounds. The key transformation is the oxidation of tellurium from a lower oxidation state (0, +4) to the +6 state.

The formation of this compound's parent acid, telluric acid, can be achieved directly from elemental tellurium through redox-mediated pathways. Powerful oxidizing agents can convert elemental tellurium (oxidation state 0) to the sexavalent state (oxidation state +6). atomistry.com

The mechanism of formation can also be viewed in the context of electrochemical processes. Studies on the electrochemistry of tellurium show that elemental tellurium can be anodically oxidized to form tellurous acid, which can be further oxidized to telluric acid. bibliotekanauki.pl Conversely, tellurium can be cathodically reduced to hydrogen telluride (H₂Te). bibliotekanauki.pl The formation of tellurate/hydrogentellurate is part of a complex series of redox reactions that tellurium can undergo, depending on the potential and pH of the solution. bibliotekanauki.plnih.gov

Precipitation and Crystallization Mechanisms of this compound Compounds

The formation of solid this compound compounds from a solution is governed by the principles of precipitation and crystallization. While both processes yield a solid from a liquid phase, they are distinct in their mechanism and resulting product characteristics. Precipitation is characterized by the rapid formation of a solid, often resulting from a chemical reaction that produces a product with low solubility. mdpi.comcresp.org This process typically generates fine particles that may lack a well-defined crystalline structure, although they can still be crystalline at the microscopic level. cresp.orgjongia.com Crystallization, conversely, is the slower, more controlled process of atoms or molecules arranging themselves into a well-defined, rigid crystal lattice. jongia.commt.com This ordered arrangement minimizes the system's energetic state and results in crystals with characteristic geometric shapes. jongia.commt.com

The synthesis of tellurate-based compounds often involves these mechanisms. For instance, a common pathway involves dissolving tellurium dioxide (TeO₂) in an alkaline solution, which results in the formation of soluble tellurite or this compound ions (HTeO₃⁻). researchgate.net The subsequent formation of a solid product is induced by creating a state of supersaturation, which is the driving force for both nucleation (the initial formation of stable solid nuclei) and crystal growth. cresp.orgmt.com

Supersaturation can be achieved by several methods, including:

Reactive Precipitation: The addition of a reagent, such as an acid, can trigger a chemical reaction. mdpi.commt.com In the case of a this compound solution, adding a strong acid like sulphuric acid lowers the pH, causing the protonation of this compound ions and leading to the precipitation of tellurium dioxide, which is the anhydride (B1165640) of tellurous acid. researchgate.net

Cooling Crystallization: If the solubility of the this compound salt is significantly temperature-dependent, controlled cooling of a saturated solution can induce crystallization. mt.com

Antisolvent Addition: The solubility of the compound can be reduced by adding a solvent in which the this compound is less soluble, thereby causing it to crystallize or precipitate out of the solution. mt.com

The process begins at a high level of supersaturation, which promotes the rapid nucleation and subsequent growth of the solid phase. cresp.org The specific conditions under which precipitation or crystallization occurs, such as the rate of reagent addition and temperature, are critical in determining the final product's purity and particle size. cresp.org

Influence of Physicochemical Parameters on Synthesis Yield and Purity (e.g., pH, Temperature, Reactant Concentration)

The successful synthesis of this compound compounds with high yield and purity is critically dependent on the careful control of several physicochemical parameters. The most influential of these are pH, temperature, and the concentration of reactants, as they directly affect reaction kinetics, solubility equilibria, and the mechanism of solid formation. opentextbc.ca

Influence of pH

The pH of the reaction medium is a paramount factor in the synthesis of this compound compounds, primarily because it dictates the speciation and solubility of tellurium oxides in aqueous solutions. Tellurium dioxide, for example, is amphoteric and dissolves in strongly alkaline solutions to form soluble tellurite (TeO₃²⁻) or this compound (HTeO₃⁻) ions. researchgate.net The equilibrium between these species and the insoluble tellurium dioxide is highly pH-dependent.

In a typical synthesis involving precipitation, a change in pH is the trigger for product formation. Lowering the pH of an alkaline solution of this compound ions by adding an acid leads to protonation, which reduces the species' solubility and causes the precipitation of tellurium dioxide (effectively hydrated tellurous acid). researchgate.net This demonstrates a direct relationship between pH control and product yield; the extent of precipitation is a function of the final pH. The rate of hydrolysis and condensation reactions, which are fundamental to the formation of inorganic polymer networks from solution, is also significantly influenced by pH. researchgate.net For many systems, both highly acidic and highly basic conditions can accelerate these reactions. researchgate.net Therefore, an optimal pH range must be identified to balance solubility for reactant mixing with the insolubility required for product precipitation, thereby maximizing both yield and purity.

Influence of Temperature

Temperature exerts a significant influence on the synthesis of crystalline compounds by affecting reaction rates, solute solubility, and the kinetics of nucleation and crystal growth. opentextbc.ca An increase in temperature generally increases the rate of chemical reactions and also increases the solubility of most solid solutes. opentextbc.capsu.edu This dual effect creates a trade-off between reaction speed, product yield, and purity.

The following table, based on findings from the crystallization of dihydroxystearic acid, illustrates the typical inverse relationship between crystallization temperature, yield, and purity. While the data is for a different compound, the principle is broadly applicable to crystallization processes.

Data illustrates the principle of temperature effect on crystallization, adapted from findings on dihydroxystearic acid. psu.edu

Influence of Reactant Concentration

The concentration of reactants is a fundamental parameter that affects the rate of reaction, product yield, and the morphology of the resulting solid. opentextbc.caunacademy.com According to the law of mass action and collision theory, increasing the concentration of reactants leads to more frequent molecular collisions, which in turn increases the rate of the reaction forming the desired product. opentextbc.canih.gov

This generally translates to a higher potential yield of the this compound compound within a given time frame. unacademy.com However, reactant concentration also has a profound effect on the state of supersaturation. Using very high concentrations can create a highly supersaturated solution, leading to extremely rapid precipitation rather than controlled crystallization. cresp.org This can be detrimental to purity, as the fast-forming solid can trap solvent molecules and other impurities within its structure. cresp.org In the synthesis of nanoparticles, for instance, higher precursor concentrations have been shown to result in larger particle sizes. chalcogen.ro

Therefore, an optimal concentration range must be determined experimentally. The concentration should be high enough to ensure a reasonable reaction rate and high theoretical yield but low enough to avoid uncontrolled, non-selective precipitation that compromises purity.

The following table conceptualizes the general impact of reactant concentration on synthesis outcomes.

This table presents a generalized relationship between reactant concentration and key synthesis parameters based on established chemical principles. cresp.orgopentextbc.caunacademy.com

Structural Elucidation and Spectroscopic Characterization of Hydrogentellurate Species

Crystallographic Analysis of Hydrogentellurate Salts

Single-Crystal X-ray Diffraction: Determination of Bond Lengths, Angles, and Coordination Geometries

Crystallographic studies of various this compound salts have revealed key structural features of the [TeO₃(OH)]⁻ anion. The tellurium atom is typically found in a distorted tetrahedral or trigonal bipyramidal coordination environment. csbsju.eduuwimona.edu.jmgusc.lvlibretexts.org The distortion from ideal geometries arises from the presence of the lone pair of electrons on the tellurium atom and the differing nature of the Te-O and Te-OH bonds.

The Te-O bond lengths are generally shorter than the Te-OH bond length, reflecting the greater double-bond character of the former. The O-Te-O and O-Te-(OH) bond angles also deviate from the ideal tetrahedral angle of 109.5 degrees. ebsco.com

Below is a table summarizing representative bond lengths and angles for a hypothetical this compound salt, derived from typical values found in the literature.

| Bond/Angle | Value |

| Te-O1 | 1.85 Å |

| Te-O2 | 1.86 Å |

| Te-O3 | 1.84 Å |

| Te-O4(H) | 1.95 Å |

| O1-Te-O2 | 105.2° |

| O1-Te-O3 | 106.5° |

| O2-Te-O3 | 104.8° |

| O1-Te-O4(H) | 98.7° |

| O2-Te-O4(H) | 99.1° |

| O3-Te-O4(H) | 98.5° |

This table presents hypothetical yet representative data for illustrative purposes.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks

The nature and strength of these hydrogen bonds can be inferred from the distances between the donor and acceptor atoms, as determined by X-ray diffraction. Strong hydrogen bonds are a dominant feature in the crystal packing of these salts. rsc.org

Polymorphism and Phase Transitions in Solid-State Hydrogentellurates

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a phenomenon observed in many solid-state materials, including some tellurate (B1236183) compounds. americanpharmaceuticalreview.comias.ac.insymbiosisonlinepublishing.comprimescholars.comonyxipca.com Different polymorphic forms of a this compound salt would exhibit distinct crystal packing arrangements, leading to variations in their physical properties. symbiosisonlinepublishing.com These different forms can be either monotropic, where one form is always the most stable, or enantiotropic, where the stability depends on temperature and pressure. ias.ac.in

Solid-state hydrogentellurates can undergo phase transitions upon changes in temperature or pressure. wikipedia.orghawaii.edu These transitions can involve changes in the crystal structure, often related to alterations in the hydrogen bonding network or the conformation of the this compound anion. psu.eduephys.kz Techniques such as differential scanning calorimetry (DSC) and temperature-dependent X-ray diffraction are employed to study these phase transitions. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for probing the molecular vibrations of the this compound anion. canterbury.ac.nzyoutube.comyoutube.com These methods provide a "molecular fingerprint" that can be used for identification and structural analysis. canterbury.ac.nz

Assignment of Fundamental Vibrational Modes and Functional Group Identification (e.g., TeO₄E groups)

The vibrational spectrum of the this compound anion is characterized by a set of fundamental vibrational modes corresponding to the stretching and bending of its bonds. The TeO₃(OH) anion, often described as a TeO₄E group (where E represents the lone pair), exhibits characteristic vibrational frequencies. researchgate.net

The high-frequency region of the spectrum is dominated by the O-H stretching vibration, which is sensitive to hydrogen bonding. The Te-O and Te-OH stretching vibrations appear at lower frequencies. Bending modes, such as O-Te-O and O-Te-(OH) deformations, are found at even lower wavenumbers.

A representative table of vibrational frequencies for the this compound anion is provided below.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| ν(O-H) | 3200 - 3500 |

| ν(Te=O) asymmetric stretch | 750 - 850 |

| ν(Te=O) symmetric stretch | 700 - 800 |

| ν(Te-OH) stretch | 600 - 700 |

| δ(O-Te-O) bending | 300 - 450 |

| δ(O-Te-OH) bending | 250 - 400 |

This table presents typical frequency ranges and is for illustrative purposes.

Spectroscopic Signatures of Protonation States and Environmental Influences

Vibrational spectroscopy is particularly sensitive to the protonation state of the tellurate species. mdpi.comresearchgate.netnih.govosti.govbiorxiv.org The presence or absence of the O-H stretching band is a clear indicator of whether the species is this compound ([TeO₃(OH)]⁻) or tellurate ([TeO₄]²⁻). The frequency and shape of the O-H band can also provide information about the strength and nature of hydrogen bonding interactions within the crystal lattice. nih.gov

Furthermore, the vibrational frequencies of the Te-O bonds are influenced by the surrounding crystalline environment. Factors such as the nature of the cation and the specifics of the crystal packing can cause shifts in the observed frequencies. These shifts can be used to probe the local environment of the this compound anion. mt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure, dynamics, and chemical environment of molecules in solution and the solid state. byjus.com For this compound species, both tellurium-125 (B80016) (¹²⁵Te) and proton (¹H) NMR are invaluable for elucidating the structure of the tellurium center and the behavior of associated protons.

¹²⁵Te NMR spectroscopy is a direct probe of the tellurium nucleus, offering insights into its local chemical and electronic environment. The tellurium-125 isotope, with a natural abundance of 7.07% and a nuclear spin of ½, yields sharp NMR signals over a very wide chemical shift range, making it highly sensitive to subtle changes in coordination and oxidation state. huji.ac.il

The chemical shift (δ) in ¹²⁵Te NMR is particularly informative. Different types of tellurium compounds resonate in characteristic regions of the spectrum. huji.ac.il For tellurate and this compound species in aqueous solutions, ¹²⁵Te NMR studies reveal a complex speciation that is highly dependent on pH. For instance, studies on the neutralization of telluric acid (Te(OH)₆) show distinct changes in the ¹²⁵Te chemical shift as the pH increases. At low pH (around 2.5), a single resonance corresponding to the monomeric Te(OH)₆ species is observed. researchgate.net As the solution becomes more alkaline, new signals appear, corresponding to the formation of various deprotonated and condensed polyanionic species. researchgate.net This demonstrates the utility of ¹²⁵Te NMR in identifying different this compound and tellurate ions present in equilibrium.

The following table summarizes representative ¹²⁵Te NMR chemical shifts observed for tellurium(VI) species in aqueous solutions at varying pH levels, illustrating the formation of different this compound anions.

| pH | Predominant Te(VI) Species | Approximate ¹²⁵Te Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 2.5 | Te(OH)₆ | ~695 | researchgate.net |

| 9.2 | [TeO(OH)₅]⁻ and polynuclear species | ~680-685 | researchgate.net |

| 14.3 | [TeO₂(OH)₄]²⁻ and higher condensed anions | ~660-675 | researchgate.net |

Spin-spin coupling constants (J) involving ¹²⁵Te provide information about covalent bonds and through-space interactions. While less commonly reported for simple inorganic tellurates, coupling between ¹²⁵Te and other nuclei, such as ¹H or ¹³C in organotellurium compounds, can confirm molecular connectivity. huji.ac.ilresearchgate.net For example, a two-bond coupling (²JTe,H) of around 37 Hz has been observed in some compounds. huji.ac.il In this compound systems, the observation of ¹H-¹²⁵Te coupling would provide direct evidence of Te-O-H bonds, though this can be complicated by rapid proton exchange processes.

¹H NMR spectroscopy is fundamental for studying the behavior of protons, including those in the hydroxyl groups of this compound ions. byjus.combdu.ac.in The protons in the Te-OH moieties are "labile" or "exchangeable," meaning they can rapidly exchange with each other and with protons of the solvent (e.g., water). acdlabs.comstudymind.co.uk This dynamic process, known as chemical exchange, has a profound effect on the ¹H NMR spectrum. ox.ac.ukmriquestions.com

At typical measurement temperatures, this rapid exchange causes the signals from the hydroxyl protons to average out, often resulting in a single, broad resonance. acdlabs.com The rate of this exchange is sensitive to factors such as temperature, concentration, and solvent. acdlabs.com Due to this rapid exchange, the spin-spin coupling between the hydroxyl protons and the neighboring ¹²⁵Te nucleus is often not observed, and the -OH signal may appear as a singlet. studymind.co.uk

A key technique for identifying these exchangeable protons is the "D₂O shake." When a small amount of deuterium (B1214612) oxide (D₂O) is added to the NMR sample, the labile -OH protons exchange with deuterium. Since deuterium is not detected in ¹H NMR, the signal corresponding to the this compound protons disappears from the spectrum, confirming its identity. studymind.co.uk

Furthermore, variable-temperature ¹H NMR can be used to study the kinetics of proton exchange. ox.ac.uk By lowering the temperature, the rate of exchange can be slowed significantly. If the exchange is slowed sufficiently on the NMR timescale, the broad, averaged signal may resolve into sharper, distinct peaks for protons in different chemical environments. ox.ac.uk Conversely, as the temperature is raised, the exchange rate increases, leading to further broadening and eventual coalescence of separate signals into a single peak at an average chemical shift. ox.ac.ukweizmann.ac.il The analysis of these temperature-dependent changes in the line shape of the ¹H NMR signals can provide quantitative information about the rates and activation energies of proton mobility and exchange processes within the this compound system. rsc.org

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray spectroscopic techniques are powerful tools for probing the electronic structure and chemical state of elements. For this compound compounds, XAS and XPS provide element-specific information about tellurium's oxidation state, coordination environment, and surface chemistry.

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that measures the absorption of X-rays by an element as a function of energy. The resulting spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). semineral.esnih.gov

The XANES region, which includes the absorption edge itself, is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. mpg.de The energy of the absorption edge (e.g., Te K-edge at ~31.8 keV or L₃-edge at ~4.3 keV) shifts to higher values as the oxidation state of the tellurium atom increases. washington.eduustc.edu.cn This is because more energy is required to excite a core electron in a more positively charged ion. For example, the Te K-edge XANES spectrum for a Te(IV) species like tellurite (B1196480) shows a distinct edge position and shape compared to that of elemental Te(0) or a Te(VI) species like a tellurate. researchgate.net The specific features and shape of the edge are dictated by the local symmetry and coordination environment (e.g., octahedral vs. tetrahedral) of the tellurium atom. slu.seresearchgate.net

The EXAFS region consists of oscillations extending several hundred eV past the absorption edge. uu.nl These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered by neighboring atoms. semineral.es Analysis of the EXAFS signal provides quantitative information about the local atomic structure around the central tellurium atom, including:

Interatomic distances: The bond lengths between tellurium and its nearest neighbors (typically oxygen in hydrogentellurates).

Coordination numbers: The number of nearest-neighbor atoms.

Local disorder: The degree of thermal or static disorder in the bond lengths.

Thus, by combining XANES and EXAFS analysis, a comprehensive picture of the oxidation state, coordination chemistry, and local bond parameters of tellurium in this compound species can be obtained. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical (oxidation) state of elements within the top few nanometers of a material's surface. acs.org The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state. aip.org

For tellurium compounds, the Te 3d or Te 4d core levels are typically analyzed. A shift in the binding energy of the Te 3d peaks (Te 3d₅/₂ and Te 3d₃/₂) is directly correlated with the oxidation state of the tellurium atom. An increase in the positive oxidation state of tellurium leads to a higher binding energy because of the increased electrostatic attraction between the remaining electrons and the atomic nucleus. researchgate.net XPS is therefore highly effective for distinguishing between different tellurium species, such as Te(VI) in tellurates, Te(IV) in tellurites, and elemental tellurium (Te(0)). rsc.orgnih.gov For example, the Te 3d₅/₂ binding energy for Te(IV) in TeO₂ is found at approximately 576 eV, which is significantly higher than that for elemental tellurium at ~573 eV. thermofisher.comresearchgate.net

The following table presents typical Te 3d₅/₂ binding energies for tellurium in various oxidation states, demonstrating the utility of XPS in their identification.

| Tellurium Species/Compound | Oxidation State | Approximate Te 3d₅/₂ Binding Energy (eV) | Reference |

|---|---|---|---|

| ZnTe | -2 | 572.4 - 573.0 | researchgate.netspectroscopyonline.com |

| Elemental Tellurium (Te) | 0 | ~573.0 | researchgate.netthermofisher.com |

| Tellurium Dioxide (TeO₂) | +4 | 575.8 - 576.4 | researchgate.netresearchgate.netspectroscopyonline.com |

| Tellurium Oxide (unspecified) | +4 / +6 | ~576.3 | thermofisher.com |

Electronic Structure and Advanced Theoretical Investigations of Hydrogentellurate Species

Quantum Chemical Calculations of Molecular Geometry and Electronic Configuration

Quantum chemical calculations serve as a powerful lens through which the fundamental properties of hydrogentellurate species can be elucidated. By solving approximations of the Schrödinger equation, these methods can predict molecular structures, energies, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the properties of tellurate (B1236183) and this compound anions due to its favorable balance of computational cost and accuracy. DFT calculations are instrumental in determining the optimized geometries, vibrational frequencies, and relative stabilities of various this compound species.

A notable study on the speciation of tellurium(VI) in aqueous solutions employed DFT to investigate the structures of complex this compound clusters. Specifically, the geometries of linear and triangular trinuclear this compound anions, with the formula [Te₃O₁₂H₆]⁴⁻, were optimized at the B3LYP/6-311G++(d,p) level of theory, utilizing the LANL2DZ basis set with an effective core potential for the tellurium atoms. These calculations revealed that the linear isomer is energetically more stable than the triangular isomer. The stability of the linear structure is enhanced by the presence of four intramolecular hydrogen bonds.

The geometric parameters derived from such DFT calculations provide critical data on the coordination environment of the tellurium atoms and the nature of the hydroxyl groups. The Te atoms in these anions typically exhibit a slightly distorted octahedral environment.

Table 1: Selected DFT-Calculated Parameters for the Linear [Te₃O₁₂H₆]⁴⁻ Anion Note: Specific bond lengths and angles for this complex anion are derived from its optimized cartesian coordinates. A comprehensive table would require detailed analysis of these coordinates.

| Parameter | Description | Finding |

|---|---|---|

| Stability | Relative energy compared to triangular isomer | The linear isomer is energetically preferable. |

| Hydrogen Bonding | Intramolecular H-bonds | Four intramolecular hydrogen bonds contribute to the stability of the linear anion. |

| Coordination | Te Atom Environment | Tellurium atoms maintain a distorted octahedral coordination. |

While DFT is a widely used method, ab initio calculations, which are based on first principles without empirical parameterization, offer a pathway to even higher accuracy for electronic structure determination. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, including CCSD(T), provide a more rigorous treatment of electron correlation, which can be crucial for accurately describing systems with complex electronic structures.

For tellurium-containing compounds, high-level ab initio calculations can be computationally demanding. However, they are invaluable for benchmarking the results of more approximate methods like DFT and for investigating phenomena where electron correlation plays a dominant role. While specific high-level ab initio studies focused solely on simple this compound anions are not extensively documented in the readily available literature, the application of these methods to related tellurium halides has demonstrated their utility in refining geometries and energetic properties. Such studies underscore the importance of these high-level methods in achieving a definitive understanding of the electronic structure of this compound species.

Bonding Analysis and Orbital Interactions within this compound Species

A deeper understanding of the stability and reactivity of this compound anions can be achieved by analyzing the nature of their chemical bonds and the interactions between their constituent orbitals.

The covalent bonds within this compound anions, specifically the Tellurium-Oxygen (Te-O) and Oxygen-Hydrogen (O-H) bonds, define the fundamental structure and properties of these species. The Te-O bonds in tellurates are typically characterized by a combination of ionic and covalent character, reflecting the difference in electronegativity between tellurium and oxygen. In this compound species, the protonation of an oxygen atom to form an O-H group alters the electronic density around both the oxygen and the central tellurium atom.

Advanced computational techniques, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize these bonds. QTAIM analyzes the topology of the electron density to define atomic basins and bond critical points (BCPs). The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative insights into the nature of the chemical bond.

In a study of trimeric tellurate anions, the energy of intramolecular hydrogen bonds was evaluated using the local electronic kinetic energy density at the bond critical point. The calculated energies for the hydrogen bonds in the linear [Te₃O₁₂H₆]⁴⁻ anion were found to be in the range of 15–20 kJ/mol, confirming their significant contribution to the anion's stability.

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution on the molecular surface. The MEP is calculated from the electron density and provides a map of regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding.

Computational Modeling of Protonation Equilibria and Solution-Phase Speciation

Telluric acid, Te(OH)₆, is a diprotic acid, and its deprotonation in aqueous solution leads to the formation of various this compound and tellurate anions. The distribution of these species is highly dependent on the pH of the solution. Computational modeling provides a powerful means to study these complex protonation equilibria.

Quantum chemical calculations, particularly DFT, combined with continuum solvation models (like the Polarizable Continuum Model, PCM) can be used to predict the acid dissociation constants (pKa) of acids. This is typically achieved by calculating the Gibbs free energy change for the deprotonation reaction in the solvated state. Accurate pKa prediction remains a significant computational challenge, as it requires a precise calculation of the solvation free energies of the acid and its conjugate base.

Recent research has combined DFT computations with NMR spectroscopy to elucidate the complex speciation of tellurates in aqueous solutions across a wide pH range (2.5–15). This work demonstrated the coexistence of monomeric, dimeric, and trimeric tellurate species in chemical equilibrium. The study showed that as the pH increases, there is a shift in the equilibrium towards the formation of dimeric anions, which are in equilibrium with trimeric species. Such integrated experimental and computational approaches are crucial for developing a comprehensive model of this compound speciation in solution, which is essential for understanding its role in geochemical and materials science contexts.

Theoretical Prediction and Simulation of Spectroscopic Properties

The theoretical prediction and simulation of spectroscopic properties serve as a powerful tool for understanding the electronic structure and vibrational modes of this compound species. Computational methods, particularly those rooted in density functional theory (DFT) and time-dependent DFT (TD-DFT), have become indispensable for interpreting experimental spectra and predicting spectroscopic behavior where experimental data is unavailable.

Vibrational Spectroscopy (Infrared and Raman):

Theoretical calculations of infrared (IR) and Raman spectra for this compound ions and their compounds are primarily accomplished through DFT. By calculating the second derivatives of the energy with respect to atomic displacements, the harmonic vibrational frequencies and their corresponding intensities can be determined. These calculations provide valuable insights into the Te-O and O-H stretching and bending modes, which are characteristic of the this compound moiety.

For instance, theoretical studies on metal this compound complexes have utilized DFT to compute vibrational frequencies. These theoretical spectra can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra to aid in the assignment of vibrational modes. The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional and the basis set used in the calculations. It has been shown that for tellurium compounds, the inclusion of relativistic effects can be important for achieving high accuracy.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Description |

| O-H Stretch | 3000-3600 | Stretching vibration of the hydroxyl group. |

| Te-O-H Bend | 1000-1400 | Bending vibration involving the Te-O-H angle. |

| Te=O Stretch | 800-950 | Stretching of terminal tellurium-oxygen double bonds. |

| Te-OH Stretch | 600-750 | Stretching of the tellurium-hydroxyl single bond. |

| O-Te-O Bends | 300-500 | Bending vibrations of the tellurate core. |

| Note: The exact frequencies can vary depending on the specific compound, its crystalline environment, and the level of theory used for the calculation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of nuclear magnetic resonance (NMR) parameters, such as chemical shifts and coupling constants, for this compound species can also be achieved through DFT calculations. The gauge-including atomic orbital (GIAO) method is commonly employed for the calculation of NMR shielding tensors, which are then converted to chemical shifts. Theoretical predictions of ¹²⁵Te and ¹⁷O NMR chemical shifts are particularly valuable for characterizing the local chemical environment of these nuclei within the this compound structure.

Computational studies on various organotellurium compounds have demonstrated that DFT calculations can provide ¹²⁵Te chemical shifts that are in good agreement with experimental values, especially when relativistic effects and solvent effects are taken into account. nih.govresearchgate.net While specific studies focused solely on the this compound ion are limited, the established methodologies for other tellurium compounds are directly applicable.

Electronic Spectroscopy (UV-Vis):

Time-dependent density functional theory (TD-DFT) is the primary computational method for simulating ultraviolet-visible (UV-Vis) absorption spectra. rsc.orgresearchgate.netyoutube.com By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can predict the positions and intensities of absorption bands. For the this compound ion, these calculations can elucidate the nature of the electronic transitions, which are typically charge-transfer in character, involving the promotion of an electron from an oxygen-based molecular orbital to a tellurium-based molecular orbital.

The accuracy of TD-DFT predictions for UV-Vis spectra is sensitive to the choice of exchange-correlation functional, with range-separated hybrid functionals often providing more accurate results for charge-transfer excitations. Solvation models are also crucial for accurately simulating the spectra of ions in solution, as the solvent can significantly influence the electronic transition energies.

Reaction Pathway Analysis and Transition State Theory in this compound Chemistry

The study of reaction mechanisms involving this compound species benefits immensely from computational reaction pathway analysis and the application of transition state theory. These theoretical approaches provide a molecular-level understanding of chemical transformations, including reaction kinetics and thermodynamics.

Reaction Pathway Analysis:

Computational methods, predominantly based on DFT, are employed to map out the potential energy surface (PES) of a chemical reaction. researchgate.net This involves identifying and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. The intrinsic reaction coordinate (IRC) method is often used to confirm that a calculated transition state correctly connects the desired reactants and products.

For this compound chemistry, reaction pathway analysis can be applied to various processes, such as:

Proton Transfer Reactions: Investigating the transfer of the acidic proton from the this compound ion to a base.

Condensation Reactions: Elucidating the mechanism of the formation of polytellurates from this compound monomers. This would involve locating the transition states for the formation of Te-O-Te linkages.

Decomposition Pathways: Understanding the thermal or chemical decomposition of this compound-containing compounds. For example, DFT calculations can be used to explore the pathways for the loss of water from telluric acid to form this compound and subsequently other tellurium oxides. nih.gov

Transition State Theory:

Once the stationary points on the PES have been located, transition state theory (TST) can be used to estimate the rate constants of elementary reaction steps. Current time information in Edmonton, CA.acs.orgnih.govresearchgate.net TST assumes a quasi-equilibrium between the reactants and the transition state. The rate constant is then determined by the free energy of activation (the energy difference between the transition state and the reactants) and a frequency factor.

Key parameters derived from TST calculations include:

Enthalpy of Activation (ΔH‡): The difference in enthalpy between the transition state and the reactants.

Entropy of Activation (ΔS‡): The difference in entropy between the transition state and the reactants, which reflects the change in disorder and molecularity upon reaching the transition state.

| Reaction Type | Computational Approach | Key Information Obtained |

| Proton Transfer | DFT with explicit/implicit solvent models | Activation energy, proton affinity, reaction equilibrium constant. |

| Condensation | DFT, IRC calculations | Transition state geometry, activation barriers for Te-O-Te bond formation. |

| Decomposition | DFT, TST calculations | Decomposition pathways, rate-determining steps, kinetic parameters. |

While detailed computational studies specifically targeting the reaction pathways of the this compound ion are not abundant in the literature, the theoretical frameworks are well-established. Such investigations would be invaluable for understanding the role of this compound in various chemical and geochemical processes.

Reactivity and Mechanistic Studies of Hydrogentellurate Transformations

Acid-Base Equilibria and Proton Transfer Kinetics

The behavior of hydrogentellurate in solution is governed by intricate acid-base equilibria. These equilibria involve the transfer of protons (H⁺), leading to the formation of various tellurium-containing species. ufl.eduwjec.co.ukriversidelocalschools.com The study of these processes, including the rates at which they occur, is fundamental to understanding the reactivity of this compound.

Determination of Dissociation Constants (pKa) for Tellurous and Telluric Acids

The strength of an acid in solution is quantified by its acid dissociation constant (Ka), or more conveniently, its pKa value (-logKa). wjec.co.uk For polyprotic acids like tellurous acid (H₂TeO₃) and telluric acid (H₆TeO₆ or H₂TeO₄·2H₂O), multiple pKa values describe the stepwise loss of protons.

Tellurous Acid (H₂TeO₃): This acid is considered a weak acid. wikipedia.org It undergoes a two-step dissociation in aqueous solution.

First Dissociation: H₂TeO₃ ⇌ H⁺ + HTeO₃⁻

Second Dissociation: HTeO₃⁻ ⇌ H⁺ + TeO₃²⁻

The pKa values for tellurous acid have been reported as:

pKa₁ = 2.48 wikipedia.org

pKa₂ = 7.70 wikipedia.org

Another source provides slightly different values measured at 18°C:

pKa₁ = 6.27 lardbucket.orglibretexts.orglardbucket.org

pKa₂ = 8.43 lardbucket.orglibretexts.orglardbucket.org

Telluric Acid (H₆TeO₆): Telluric acid is also a weak acid that dissociates in multiple steps. chemicalbook.com

First Dissociation: H₆TeO₆ ⇌ H⁺ + [H₅TeO₆]⁻

Second Dissociation: [H₅TeO₆]⁻ ⇌ H⁺ + [H₄TeO₆]²⁻

Reported pKa values for telluric acid at 18°C are:

pKa₁ = 7.68 lardbucket.orglibretexts.orglardbucket.org

pKa₂ = 11.0 lardbucket.orglibretexts.orglardbucket.org

Another source reports a pKa of 7.7 at 25°C. chemicalbook.com

Interactive Data Table: pKa Values for Tellurium Oxyacids

| Acid | Formula | Dissociation Step | pKa Value | Temperature (°C) | Source(s) |

| Tellurous Acid | H₂TeO₃ | pKa₁ | 2.48 | 25 | wikipedia.org |

| pKa₂ | 7.70 | 25 | wikipedia.org | ||

| pKa₁ | 6.27 | 18 | lardbucket.orglibretexts.orglardbucket.org | ||

| pKa₂ | 8.43 | 18 | lardbucket.orglibretexts.orglardbucket.org | ||

| Telluric Acid | H₆TeO₆ | pKa₁ | 7.68 | 18 | lardbucket.orglibretexts.orglardbucket.org |

| pKa₂ | 11.0 | 18 | lardbucket.orglibretexts.orglardbucket.org | ||

| pKa | 7.7 | 25 | chemicalbook.com |

Kinetic Investigations of Protonation and Deprotonation Processes

The study of the kinetics of proton transfer to and from tellurate (B1236183) species provides insight into the speed of these fundamental reactions. rsc.orgrsc.org These rates can be influenced by factors such as pH and the specific chemical environment. mdpi.comnih.gov

Kinetic studies on proton transfer reactions often reveal that the rates are significantly slower than the diffusion limit, especially for metal-centered acids. rsc.org This suggests that there are energy barriers associated with the structural and electronic rearrangements that accompany protonation and deprotonation. rsc.org The rate of proton exchange can be a limiting factor in reactions where tellurate species act as catalysts. nih.gov

For tellurates, the protonation and deprotonation processes are complex and can involve multiple species in equilibrium. mdpi.comresearchgate.net For instance, in aqueous solutions, monomeric, dimeric, and trimeric tellurate anions can coexist. mdpi.comresearchgate.net The rate of proton exchange in these systems is generally fast, meaning that techniques like NMR spectroscopy often show an average signal for the various protonated and deprotonated forms of a particular species due to rapid interchange. mdpi.com The specific rates of proton transfer for individual tellurate species are a subject of ongoing research and are crucial for understanding reaction mechanisms involving these compounds. nsf.govacs.orgchemrxiv.orgnih.gov

Redox Chemistry of Tellurium Oxyanions

The this compound ion and related tellurium oxyanions can participate in redox reactions, where the oxidation state of the tellurium atom changes.

Oxidation States and Redox Potentials of Tellurium Species (e.g., TeO₃²⁻/Te redox couple)

Tellurium can exist in several oxidation states, with +4 (in tellurites like TeO₃²⁻) and +6 (in tellurates) being common in its oxyanions. The tendency of a species to be oxidized or reduced is quantified by its standard redox potential (E°). nsysu.edu.twwikipedia.orgajol.info

A key redox couple for tellurium in aqueous solution is the reduction of tellurate(IV) to elemental tellurium:

TeO₃²⁻ + 3H₂O + 4e⁻ ⇌ Te(s) + 6OH⁻

The standard reduction potential for a related reaction in acidic solution is:

H₂TeO₃(aq) + 4H⁺ + 4e⁻ ⇌ Te(s) + 3H₂O with an E° of +0.57 V.

Another relevant half-reaction is the reduction of tellurate(VI) to tellurate(IV):

TeO₄²⁻ + 2H₂O + 2e⁻ ⇌ TeO₃²⁻ + 2OH⁻

The standard reduction potential for the TeO₂(s)/Te(s) couple is +0.529 V. stolaf.edu

Interactive Data Table: Standard Redox Potentials of Selected Tellurium Species

| Half-Reaction | Standard Potential (E°) / V | Conditions | Source(s) |

| H₂TeO₃(aq) + 4H⁺ + 4e⁻ ⇌ Te(s) + 3H₂O | +0.57 | Acidic Solution | |

| TeO₂(s) + 4H⁺ + 4e⁻ ⇌ Te(s) + 2H₂O | +0.529 | Acidic Solution | stolaf.edu |

Electron Transfer Mechanisms Involving this compound

Electron transfer reactions can proceed through different mechanisms, broadly categorized as inner-sphere and outer-sphere. numberanalytics.com An inner-sphere mechanism involves a bridging ligand that connects the two redox centers, while an outer-sphere mechanism involves electron transfer without a direct bridge. numberanalytics.com

In the context of this compound, electron transfer can be coupled with proton transfer, a process known as proton-coupled electron transfer (PCET). rsc.org This is particularly relevant in electrochemical reactions where the this compound ion might interact with an electrode surface. wikipedia.org The specific mechanism of electron transfer will depend on the reactants, the solvent, and the presence of any catalysts. nih.govmdpi.com

Disproportionation and Comproportionation Reactions of Intermediate Tellurium Oxidation States

Tellurium species in intermediate oxidation states can undergo disproportionation, a reaction where a single species is both oxidized and reduced to form two different products. khanacademy.orgquora.com The reverse of this process is called comproportionation, where two species with the same element in different oxidation states react to form a product with an intermediate oxidation state. quora.comacs.org

For example, a hypothetical disproportionation of a tellurium(IV) species could yield tellurium(VI) and elemental tellurium(0). The feasibility of such a reaction depends on the relative stability of the different oxidation states under the given reaction conditions, which can be predicted from their redox potentials. cur.ac.rw Comproportionation reactions are also known, for instance, in the reaction between Mn(II) and Mn(IV) in δ-MnO₂ to produce Mn(III). researchgate.net Similar processes could be envisaged for tellurium oxyanions, where a mixture of a Te(VI) species (like tellurate) and elemental Te(0) could potentially react under specific conditions to form a Te(IV) species (like tellurite (B1196480) or hydrogentellurite).

Complexation and Coordination Chemistry with Metal Ions

The this compound ion (HTeO₃⁻) participates in a variety of complexation and coordination reactions with metal ions. Its behavior as a ligand is influenced by the nature of the metal center, the reaction conditions, and the presence of other coordinating species.

Formation and Stability of Metal-Hydrogentellurate Complexes

The formation of a metal complex in a solution is an equilibrium process where ligands substitute the solvent molecules (usually water) coordinated to a metal ion. wikipedia.org The thermodynamic stability of these complexes is a measure of the extent to which the complex will form when the system reaches equilibrium and is quantified by the stability constant, also known as the formation constant (Kf). wikipedia.orgdu.ac.in A higher stability constant indicates a stronger interaction between the metal ion and the ligand, resulting in a more stable complex. du.ac.innumberanalytics.com

Several factors influence the stability of metal-hydrogentellurate complexes:

Metal Ion Properties : Stability generally increases with a higher charge and smaller ionic radius of the central metal ion. jsscacs.edu.in

Ligand Basicity : The stability constants for complexes often correlate with the basicity of the ligand. jsscacs.edu.in

Thermodynamic Parameters : The thermal stability of metal-hydrogentellurate compounds can be evaluated through kinetic and thermodynamic parameters derived from their decomposition. For instance, studies on zirconyl and hafnium hydrogentellurates revealed insights into their activated complexes. A higher enthalpy of activation (ΔH≠) suggests the formation of more ordered activated complexes during thermal decomposition. researchgate.net

Below is a table summarizing the thermodynamic data for the decomposition of specific metal-hydrogentellurate compounds.

Table 1: Thermodynamic Parameters for Metal-Hydrogentellurate Decomposition

| Compound | Activation Energy (Eₐ) (kJ/mol) | Enthalpy of Activation (ΔH≠) (kJ/mol) | Relative Thermal Stability |

|---|---|---|---|

| Hafnium this compound (HfTe) | 872.24 | 855.70 | Higher |

| Zirconyl this compound (ZrOTe) | 633.69 | 612.50 | Lower |

Data sourced from non-isothermal decomposition studies. researchgate.net

Chelation Effects and Coordination Geometries

The this compound ion typically functions as a monodentate ligand, bonding to a metal center through one of its oxygen atoms. This means it forms a single coordinate bond. This is distinct from polydentate ligands, or chelating agents, which can bind to a single metal ion through multiple donor atoms, forming a stable ring-like structure. numberanalytics.comuoninevah.edu.iq The enhanced stability of complexes formed by chelating ligands is known as the chelate effect, which is largely an entropy-driven phenomenon. numberanalytics.comslideshare.net Since this compound is monodentate, it does not exhibit this effect on its own.

The coordination geometry of metal complexes involving the this compound ligand is determined by the coordination number of the central metal ion. The most common geometries for transition metal complexes are octahedral (coordination number of six), tetrahedral, and square planar (both with a coordination number of four). libretexts.org In these structures, the this compound ions would occupy one or more of the coordination sites around the metal center, alongside other ligands or solvent molecules. libretexts.orglibretexts.org The specific arrangement of ligands, such as cis or trans configurations in octahedral and square planar complexes, can lead to geometric isomerism, resulting in compounds with the same chemical formula but different spatial arrangements and properties. libretexts.org

Structural Characterization of Coordination Compounds Involving this compound

The definitive structure of coordination compounds is elucidated using a combination of spectroscopic and analytical techniques. libretexts.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a compound. In the context of this compound complexes, shifts in the vibrational frequencies of the Te-O and O-H bonds upon coordination to a metal ion can confirm the participation of the this compound ligand in complex formation. scirp.org

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. It is used to study the thermal stability and decomposition pathways of metal-hydrogentellurate complexes, often revealing the loss of water molecules or the decomposition of the ligand itself. researchgate.netnih.gov Research on zirconyl and hafnium hydrogentellurates has shown they form prismatic or layered fragments. researchgate.net

These characterization methods, among others, are essential for confirming the synthesis of new coordination compounds and understanding their structural properties. nih.gov

Precipitation and Dissolution Kinetics of this compound Salts

The precipitation and dissolution of sparingly soluble salts, including those of this compound, are governed by equilibrium principles. The equilibrium between a solid ionic salt and its ions in solution is described by the solubility product constant (Kₛₚ). libretexts.org For a generic this compound salt, M(HTeO₃)ₙ, the dissolution equilibrium in water is:

M(HTeO₃)ₙ(s) ⇌ Mⁿ⁺(aq) + nHTeO₃⁻(aq)

The solubility product expression is: Kₛₚ = [Mⁿ⁺][HTeO₃⁻]ⁿ

The value of Kₛₚ indicates the extent to which a salt will dissolve in water. To predict whether precipitation will occur when solutions containing the constituent ions are mixed, the reaction quotient (Q) is calculated using the initial concentrations of the ions. pressbooks.publumenlearning.com

Table 2: Predicting Precipitation of this compound Salts

| Condition | Description | Outcome for this compound Salt |

|---|---|---|

| Q < Kₛₚ | The solution is unsaturated. | No precipitate forms; more solid can dissolve. libretexts.org |

| Q = Kₛₚ | The solution is saturated. | The system is at equilibrium. libretexts.org |

The kinetics of precipitation and dissolution describe the rates at which these processes occur. These rates are influenced by factors such as temperature, the presence of other ions (common ion effect), and the pH of the solution. Kinetic models are used to describe the net rate of salt precipitation or dissolution in various systems. researchgate.net

Catalytic and Electrocatalytic Transformations Involving this compound

While not a conventional catalyst, certain compounds containing the this compound moiety have been investigated for their catalytic potential. A catalyst increases the rate of a chemical reaction without being consumed in the process.

This compound as Catalyst or Co-catalyst (e.g., Esterification)

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is often catalyzed by acids. riken.jplibretexts.org Research has explored the use of various solid acid catalysts to facilitate this reaction under environmentally benign conditions. riken.jp

Studies involving zirconyl (ZrOHTe) and hafnium (HfHTe) hydrogentellurates have investigated their chemical reactivity and proposed plausible reaction mechanisms for their role in esterification. researchgate.net In such cases, the this compound compound can act as a solid acid catalyst. The catalytic activity may stem from Lewis acid sites on the metal center, which activate the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol. chempoint.com

A co-catalyst is a substance that enhances the activity of a primary catalyst. rsc.orgmdpi.com It is conceivable that a this compound compound could function as a co-catalyst in certain transformations, working in synergy with another catalytic species to improve reaction rates or selectivity.

Table 3: Potential Catalytic Role of Metal-Hydrogentellurate Compounds

| Compound | Reaction Type | Proposed Catalytic Role |

|---|---|---|

| Zirconyl this compound (ZrOHTe) | Esterification | Solid acid catalyst researchgate.net |

Kinetic and Thermodynamic Parameters of Catalytic Reactions

The catalytic activity of this compound compounds, specifically zirconyl and hafnium hydrogentellurates, has been investigated, with a focus on esterification reactions such as the synthesis of butyl acetate. researchgate.net Studies utilizing thermogravimetric analysis (TGA) and non-isothermal mathematical models have been employed to determine key kinetic and thermodynamic parameters that govern these transformations. researchgate.net These parameters provide crucial insights into the reaction barriers and the nature of the transition states involved in the catalytic cycle.

For instance, the catalytic performance of zirconyl hydrogen tellurate (ZrOHTe) and hafnium hydrogen tellurate (HfHTe) was studied for the first time in the synthesis of butyl acetate. researchgate.net The investigation calculated kinetic parameters, including activation energy (Ea) and pre-exponential factor (A), as well as thermodynamic parameters like enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation. researchgate.net

A comparative study on the thermal decomposition of zirconyl this compound (ZrO(HTeO₄)₂·4H₂O) and hafnium this compound (Hf(HTeO₄)₄·8H₂O) also provides relevant thermodynamic data. researcher.liferesearcher.life While this process is a decomposition rather than a catalytic cycle, the thermodynamic functions of the activated complexes offer a view into the relative stability and energy requirements for transformations involving these compounds. For the thermal decomposition, hafnium this compound showed a higher activation energy (872.24 kJ/mol) compared to zirconyl this compound (633.69 kJ/mol), indicating greater thermal stability. researcher.liferesearcher.life The decomposition of hafnium this compound also involved a high positive enthalpy of activation (ΔH‡) of 855.70 kJ/mol, suggesting the formation of highly-ordered activated complexes. researcher.liferesearcher.life In contrast, the lower ΔH‡ for zirconyl this compound (612.50 kJ/mol) implies that the formation of its transition state is easier. researcher.liferesearcher.life

The kinetic and thermodynamic data for the catalytic esterification process are summarized in the interactive table below.

Filter by Compound:

| Compound | Parameter | Value | Process | Source |

|---|---|---|---|---|

| Zirconyl Hydrogen Tellurate | Activation Energy (Ea) | 633.69 kJ/mol | Thermal Decomposition | researcher.liferesearcher.life |

| Zirconyl Hydrogen Tellurate | Enthalpy of Activation (ΔH‡) | 612.50 kJ/mol | Thermal Decomposition | researcher.liferesearcher.life |

| Hafnium Hydrogen Tellurate | Activation Energy (Ea) | 872.24 kJ/mol | Thermal Decomposition | researcher.liferesearcher.life |

| Hafnium Hydrogen Tellurate | Enthalpy of Activation (ΔH‡) | 855.70 kJ/mol | Thermal Decomposition | researcher.liferesearcher.life |

Proposed Reaction Mechanisms for Catalytic Processes (e.g., Eley-Rideal mechanism)

For the this compound-catalyzed esterification of butyl acetate, a plausible reaction mechanism has been proposed, although specific details are not extensively elaborated in initial reports. researchgate.net Catalytic reactions occurring on the surface of a solid catalyst, such as hafnium and zirconyl hydrogentellurates, are typically described by models from heterogeneous catalysis. numberanalytics.com Two of the most fundamental mechanisms are the Langmuir-Hinshelwood and the Eley-Rideal mechanisms. numberanalytics.com

The Eley-Rideal (ER) mechanism , first proposed in the mid-20th century, describes a specific pathway for surface reactions. numberanalytics.comnumberanalytics.com Its defining characteristic is a reaction between a molecule in the gas or liquid phase and a species that is already adsorbed onto the surface of the catalyst. numberanalytics.comtaylorandfrancis.com This is distinct from the Langmuir-Hinshelwood mechanism, where both reacting species must first be adsorbed onto adjacent sites on the catalyst surface before the reaction occurs. numberanalytics.com

The general steps of an Eley-Rideal mechanism are as follows:

Adsorption: One reactant molecule (A) adsorbs onto an active site (S) on the catalyst surface: A + S ⇌ A-S numberanalytics.com

Surface Reaction: A second reactant molecule (B) from the fluid phase directly collides with the adsorbed species (A-S) to form the product(s) (P), which then desorbs, regenerating the active site: A-S + B → P + S numberanalytics.com

The ER mechanism is often considered for reactions where one reactant is strongly adsorbed while the other is not, or at conditions of high temperature where the surface lifetime of one reactant is very short. numberanalytics.comnumberanalytics.com A key kinetic feature that can distinguish the Eley-Rideal mechanism from the Langmuir-Hinshelwood pathway is that the reaction rate does not typically exhibit a maximum as the concentration or partial pressure of the non-adsorbed reactant increases. ox.ac.uk In the context of this compound-catalyzed esterification, one can hypothesize that either the carboxylic acid or the alcohol adsorbs onto the catalyst surface, followed by a direct reaction with the other reactant from the bulk liquid phase. However, detailed mechanistic studies are required to confirm the applicability of the Eley-Rideal model or other surface reaction mechanisms to this compound-catalyzed transformations.

Hydrogentellurate in Advanced Materials Synthesis and Functional Applications

Role as Precursors for Tellurium-Containing Functional Materials

Hydrogentellurate compounds serve as versatile and reactive precursors in the synthesis of a wide array of tellurium-containing functional materials. Their utility stems from their solubility and reactivity, which allows for the controlled formation of complex materials under various conditions, from wet chemical methods to vapor deposition techniques. These precursors are foundational in creating materials with tailored electronic, optical, and thermal properties for advanced applications.

Synthesis of Tellurides (e.g., CdTe) and Related Chalcogenide Semiconductors

This compound-derived precursors are instrumental in the low-temperature, cost-effective synthesis of metal tellurides and other chalcogenide semiconductors, which are cornerstones of photovoltaic and optoelectronic technologies. The use of aqueous, often acidic, solutions of tellurium precursors allows for precise control over the deposition process.

One notable precursor is monotelluropentathionic acid (H₂TeS₄O₆), which has been successfully employed in the synthesis of cadmium telluride (CdTe) and mixed cadmium sulfide (B99878)/telluride thin films. Current time information in San Miguel County, US.google.com This method, often a variation of the Successive Ionic Layer Adsorption and Reaction (SILAR) technique, involves the sequential exposure of a substrate to solutions containing the chalcogen precursor and metal ions. Current time information in San Miguel County, US.google.com The telluropentathionate anion (TeS₄O₆²⁻) releases tellurium species that react with a cadmium-treated surface to form CdTe layers. Current time information in San Miguel County, US. This approach is particularly advantageous for its use of stable, less toxic precursors at low temperatures, making it suitable for deposition on polymer substrates for flexible solar cells. google.com The optical band gap of layers formed using this method can be tuned, for instance, between 1.52 and 2.36 eV. google.com

Another fundamental precursor is hydrogen telluride (H₂Te), which is highly reactive and used in the low-temperature deposition of telluride films. nih.gov For example, germanium antimony telluride (GST) films for phase-change memory applications can be formed by reacting aminogermane and aminoantimony precursors with hydrogen telluride at temperatures below 250 °C. nih.gov

The table below summarizes key findings from research on the synthesis of telluride semiconductors using this compound-related precursors.

Table 1: Synthesis of Chalcogenide Semiconductors Using this compound-related Precursors

| Precursor | Synthesized Material | Synthesis Method | Key Findings & Properties |

|---|---|---|---|

| Monotelluropentathionic Acid (H₂TeS₄O₆) | CdTe/CdS thin films | Successive Ionic Layer Adsorption and Reaction (SILAR) | Low-temperature, cost-effective method; suitable for polymer substrates; tunable optical band gap (1.52–2.36 eV). Current time information in San Miguel County, US.google.com |

| Hydrogen Telluride (H₂Te) | Germanium Antimony Telluride (GST) | Chemical Vapor Deposition (CVD) | Enables low-temperature (<250 °C) deposition for phase-change memory materials. nih.gov |

Formation of Tellurium Dioxide and Tellurium-based Glasses

This compound, in the form of tellurous acid (H₂TeO₃), is a direct precursor to tellurium dioxide (TeO₂), a critical component in specialty glasses. Tellurous acid is the hydrated form of TeO₂ and can be readily dehydrated to produce the oxide. rsc.org The reaction is straightforward:

H₂TeO₃ (s) → TeO₂ (s) + H₂O (l)

Tellurium dioxide itself is an amphoteric oxide, sparingly soluble in water but soluble in strong acids and alkalis. rsc.org This property is crucial for its role in glass formation. TeO₂ is a conditional glass former, meaning it does not readily form a glass on its own but does so in the presence of modifiers like metal oxides or halides.

The resulting tellurite (B1196480) glasses are renowned for their unique optical properties, including high refractive indices, low melting points, and excellent transparency in the mid-infrared region of the electromagnetic spectrum. researchgate.net Recently, silica-based bioactive glasses have been doped with small amounts of TeO₂ (1-5 mol%) derived from such precursors. flashbattery.tech These Te-doped glasses have been shown to possess strong antibacterial and antioxidant properties while maintaining the ability to induce hydroxyapatite (B223615) precipitation, making them promising for biomedical applications. flashbattery.tech The inclusion of TeO₂ can slightly decrease the glass transition temperature (Tg) without disrupting the amorphous nature of the glass. flashbattery.tech

Fabrication of Thermoelectric and Optical Materials

This compound precursors are pivotal in creating advanced thermoelectric and optical materials, where precise composition and structure are paramount. Thermoelectric materials, which convert heat into electricity, often rely on tellurides like bismuth telluride (Bi₂Te₃) and lead telluride (PbTe).

Hydrogen-assisted chemical vapor deposition (HACVD) is a prominent technique where hydrogen plays a crucial role, likely by forming reactive intermediates such as hydrogen telluride (H₂Te) in situ from tellurium powder. scispace.com This process has been used to synthesize large, high-quality 2D flakes of Bi₂Te₃, a key topological insulator and thermoelectric material. scispace.com The use of hydrogen as a carrier and reducing gas enhances the reactivity of the tellurium source, enabling faster growth rates and better crystal quality, which are essential for high-performance photodetectors and thermoelectric devices. scispace.com

In the realm of optical materials, this compound derivatives are used to synthesize materials with specific nonlinear optical properties. TeO₂ crystals, formed from the dehydration of tellurous acid, are themselves important optical materials used in acousto-optic modulators and for frequency doubling. rsc.orgresearchgate.net Furthermore, tellurates produced from aqueous solutions containing this compound species are being investigated for their nonlinear optical properties. nih.gov The ability to form complex, multicomponent materials from solution-based precursors allows for fine-tuning of the material's optical response.

This compound in Solid-State Ionics and Energy Storage Applications

The application of this compound as a direct precursor in solid-state ionics and energy storage is an emerging field of research. While tellurium-based compounds, particularly tellurides and tellurates, are recognized for their potential in batteries, the synthesis routes often rely on high-temperature solid-state reactions of metal oxides or elemental tellurium rather than direct use of this compound solutions. nih.govrsc.org However, the underlying chemistry of aqueous tellurate (B1236183) solutions, which contain various this compound and poly-tellurate anions, suggests a viable pathway for precursor development. nih.gov

Precursors for Electrolyte Components

Solid-state electrolytes are a critical component for the next generation of safer, all-solid-state batteries. bath.ac.uk Materials with high ionic conductivity are essential. While sulfide and polymer-based electrolytes are common, tellurate-based materials are gaining attention. acs.orguwo.ca Tellurates with perovskite and garnet structures are being investigated as potential oxide-ion or alkali-ion conductors. nih.govresearchgate.net

The synthesis of these complex oxides can potentially start from aqueous precursors. Telluric acid (Te(OH)₆), a hexahydroxotellurate, and its deprotonated forms (hydrogentellurates) exist in aqueous solutions in a complex equilibrium of monomeric, dimeric, and trimeric species. nih.gov These soluble, hydrogen-bearing tellurate anions are attractive as precursors for creating homogenous, multicomponent oxide electrolytes through methods like sol-gel or co-precipitation, which can offer better compositional control and lower processing temperatures compared to traditional solid-state fusion. nih.govbath.ac.uk However, literature specifically detailing the use of simple hydrogentellurates like H₂TeO₃ as a primary precursor for solid-state electrolytes is not yet widespread.

Synthesis of Cathode and Anode Material Derivatives

Tellurium-based materials are promising for both cathodes and anodes in metal-ion batteries due to tellurium's high volumetric capacity. researchgate.net

Cathode Materials: Layered tellurates, such as K₂Ni₂TeO₆ and other honeycomb-layered structures, have been investigated as high-voltage cathodes for potassium-ion batteries. researchgate.net These materials are typically synthesized via high-temperature solid-state reactions. scispace.com However, the use of this compound precursors via hydrothermal or sol-gel routes could provide a pathway to nanostructured materials with potentially enhanced electrochemical performance, a strategy successfully employed for other metal oxides. The structural diversity of tellurates, which can be influenced by the precursor chemistry in aqueous solutions, allows for the possibility of designing novel electrode frameworks. nih.gov

Anode Materials: Metal tellurides, such as CoTe and Cu₂.₈₆Te₂, have been demonstrated as high-rate anode materials for sodium, potassium, and lithium-ion batteries. rsc.orgnih.gov Current synthesis methods for these materials often involve the direct reaction of metal precursors with tellurium powder at high temperatures or the use of molecular organotellurium clusters. rsc.orgnih.gov The direct use of a simple, inorganic precursor like this compound (e.g., tellurous acid) for these telluride anodes is not a commonly reported route but represents a potential area for research to develop more scalable and "green" synthesis protocols.

The table below summarizes the current state and potential of tellurium-based compounds in energy storage, highlighting the indirect link to this compound precursors.

Table 2: Tellurium Compounds in Energy Storage and Potential Link to this compound Precursors

| Application | Material Class | Example Compound(s) | Typical Synthesis Method | Potential Role of this compound Precursor |

|---|---|---|---|---|

| Solid-State Electrolyte | Perovskite/Garnet Tellurates | K₂Mg₂TeO₆ | High-temperature solid-state reaction of oxides. researchgate.net | Aqueous this compound solutions (from telluric acid) could be used in sol-gel/co-precipitation methods for better homogeneity. nih.gov |

| Cathode Material | Layered Tellurates | K₂Ni₂TeO₆ | High-temperature solid-state reaction. scispace.comresearchgate.net | Hydrothermal synthesis from this compound precursors could yield nanostructured cathodes with improved properties. |

| Anode Material | Metal Tellurides | CoTe, Cu₂.₈₆Te₂ | Pyrolysis/thermolysis of metal precursors with Te powder or organotellurium compounds. rsc.orgnih.gov | A potential, though currently underexplored, green alternative to elemental Te or organometallic precursors. |

Advanced Oxidation Processes (AOPs) and Chemical Transformation Applications

Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods designed to eliminate persistent organic pollutants from water and wastewater. mdpi.comtreewater.fr These processes are characterized by the in-situ generation of highly reactive chemical species, most notably the hydroxyl radical (•OH), which are powerful, non-selective oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful substances. mdpi.commdpi.com The versatility of AOPs stems from the diverse methods available for generating these radicals, including photochemical processes (e.g., UV/H2O2), electrochemical methods, and catalytic reactions like the Fenton process. mdpi.comtreewater.fr

Chemical Mechanisms of Pollutant Degradation Mediated by Tellurium Species

The involvement of tellurium species in pollutant degradation often revolves around their redox activity and ability to participate in the generation of reactive oxygen species (ROS), which are central to AOPs. mdpi.comrsc.org While direct large-scale application of this compound in AOPs is still an area of emerging research, the underlying chemical principles of tellurium compounds suggest their potential in these processes.